[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Catalog No.
S883904
CAS No.
76753-09-8
M.F
C6H10N6O2+2
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,...

CAS Number

76753-09-8

Product Name

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

IUPAC Name

[(3S,3aR,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Molecular Formula

C6H10N6O2+2

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C6H10N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-8H,1-2H2/q+2/t3-,4-,5+,6+/m0/s1

InChI Key

SIASYOWJUOMHSD-UNTFVMJOSA-N

SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Canonical SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=N)N=[N+]=N

The compound [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium is a complex organic molecule characterized by a unique structural framework that includes a hexahydrofurofuran core. This compound features multiple functional groups, including imino and amino groups that contribute to its reactivity and potential biological activity. Its stereochemistry is defined by specific chiral centers at positions 3 and 6, which may influence its interaction with biological targets.

Due to the presence of its functional groups:

  • Nucleophilic Substitution Reactions: The imino groups can act as nucleophiles and participate in substitution reactions with electrophiles.
  • Condensation Reactions: The amino and imino functionalities can engage in condensation reactions, potentially leading to the formation of larger molecular structures or polymers.
  • Redox Reactions: Depending on the environment, the imino groups may also participate in redox reactions, influencing the compound's stability and reactivity.

The biological activity of this compound is hypothesized based on its structural characteristics. Compounds similar to this one often exhibit various pharmacological effects:

  • Antimicrobial Activity: The presence of nitrogen-containing groups suggests potential antimicrobial properties.
  • Anticancer Properties: Many compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological activity is generally assessed through bioassays that measure the effectiveness of the compound against specific biological targets .

Synthesis of such complex organic compounds typically involves multi-step synthetic routes. Common methods might include:

  • Starting Materials: Utilizing simpler precursors that contain the necessary functional groups.
  • Reagents and Catalysts: Employing reagents such as amines or aldehydes in the presence of catalysts to facilitate reactions like condensation or substitution.
  • Purification Techniques: After synthesis, purification methods such as chromatography are often used to isolate the desired product from by-products.

Specific synthetic pathways would depend on the availability of starting materials and desired yield.

The potential applications of this compound span various fields:

  • Pharmaceutical Development: Due to its anticipated biological activity, it could serve as a lead compound for drug development targeting infections or cancer.
  • Chemical Probes: It may be used as a chemical probe in biochemical studies to investigate enzyme functions or cellular processes.
  • Material Science: If polymerizable, it could be explored for use in creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Binding Affinity Studies: These studies can determine how well the compound binds to target proteins or receptors.
  • Mechanism of Action Investigations: Understanding how the compound exerts its effects at a molecular level is essential for optimizing its use in therapeutic contexts.
  • Computational Modeling: In silico methods can predict interactions based on chemical structure, aiding in the design of derivatives with improved efficacy .

Several compounds share structural features with [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar furan ringAntimicrobialExhibits lower toxicity
Compound BContains imino groupsAnticancerHigher selectivity towards cancer cells
Compound CRelated nitrogen frameworkAnti-inflammatoryBetter solubility in aqueous solutions

The uniqueness of [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.

Dates

Last modified: 08-16-2023

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